Ethyl 4-ethoxyphenylacetate
Overview
Description
Ethyl 4-ethoxyphenylacetate is an organic compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 . The IUPAC name for this compound is ethyl (4-ethoxyphenyl)acetate .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or boric acid . The reaction mixture is heated to a suitable temperature and maintained for a certain reaction time. After the reaction is complete, the reaction mixture is cooled and subjected to washing and neutralization steps to remove impurities and residual acid catalyst . The target product is then separated from the reaction mixture through distillation or other appropriate separation methods .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O3/c1-3-14-11-7-5-10 (6-8-11)9-12 (13)15-4-2/h5-8H,3-4,9H2,1-2H3 . The InChI key is KZWVNVPYBUGYTA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 47°C and a boiling point of 150-151°C at 1.5kPa . It is soluble in benzene and toluene but insoluble in water . The refractive index of this compound is 1.5020 .
Scientific Research Applications
Synthesis Processes
- Synthesis Methodology : Ethyl 4-ethoxyphenylacetate can be synthesized from 4-hydroxyphenylacetic acid via the Williamson etherization reaction, using ethyl bromide or diethyl sulfate as etherization reagents. Optimal conditions for synthesis have been explored, such as specific molar ratios and reaction temperatures, to achieve high yields (Sun Na-bo, 2006).
Crystal and Molecular Structure Studies
- Structural Analysis : The crystal and molecular structures of compounds related to this compound, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been determined through single crystal X-ray diffraction. Such studies offer insights into the molecular configurations and stability of these compounds (M. Kaur et al., 2012).
Antimicrobial and Antioxidant Studies
- Biological Activities : Certain derivatives of this compound have been synthesized and screened for their antimicrobial and antioxidant activities. These studies indicate the potential of these compounds in therapeutic applications, particularly in addressing bacterial and fungal infections (K. Raghavendra et al., 2016).
Analytical Chemistry Applications
- Analytical Methods : this compound and its derivatives have been used in various analytical chemistry applications. For instance, they have been utilized in the chromatographic analysis of monoamine metabolites in human lumbar cerebrospinal fluid, showcasing their utility in complex biological sample analysis (A. Krstulović et al., 1982).
Corrosion Inhibition Studies
- Material Science : Some derivatives of this compound have been investigated for their potential as corrosion inhibitors. Quantum chemical calculations suggest their effectiveness in protecting metals like copper in acidic environments, which is significant for industrial applications (A. Zarrouk et al., 2014).
Synthesis of Metallomesogens
- Advanced Material Synthesis : this compound derivatives have been used in the synthesis of metallomesogenic complexes. These complexes are significant in the field of liquid crystal research and materials science, offering insights into the development of new materials with unique properties (V. N. Kovganko et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-ethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWVNVPYBUGYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193775 | |
Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40784-88-1 | |
Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040784881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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